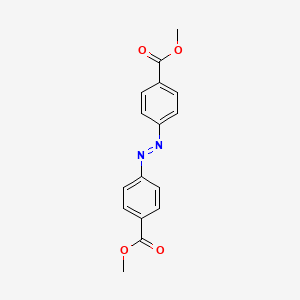

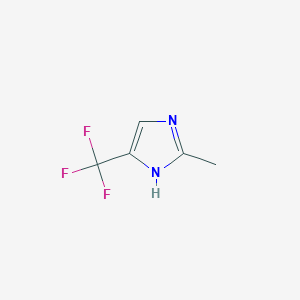

2-Methyl-4-(trifluoromethyl)-1H-imidazole

Vue d'ensemble

Description

2-Methyl-4-(trifluoromethyl)-1H-imidazole is a compound of interest in the field of organic chemistry due to its potential applications in synthesizing various chemical products and its involvement in chemical reactions that contribute to the development of pharmaceuticals and materials. This compound belongs to the class of imidazoles, characterized by a five-membered ring containing two nitrogen atoms.

Synthesis Analysis

The synthesis of substituted imidazoles, including those with trifluoromethyl groups, often involves the cyclization of amidoximes and aldehydes in the presence of palladium catalysts. A notable method includes the treatment of O-pentafluorobenzoylamidoximes with catalytic amounts of Pd(PPh3)4 and triethylamine, leading to 1-benzyl-4-methylimidazoles with a range of substituents at the 2-position, providing access to optically active amino acid mimetics with a C-terminal imidazole (Zaman, Kitamura, & Abell, 2005).

Molecular Structure Analysis

The molecular structure of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, a related compound, has been analyzed to show that the imidazo[1,2-a]pyridine group is essentially planar. The trifluoromethyl group and the methyl H atoms exhibit disorder over two sets of sites, with refined site occupancies indicating a complex structural arrangement (Fun et al., 2011).

Chemical Reactions and Properties

Trifluoromethylimidazoles are synthesized from 3,3-dibromo-1,1,1-trifluoroacetone after hydrolysis and condensation with an aldehyde in the presence of ammonia. This process provides a pathway to imidazole-4-carboxylic acids, showcasing the chemical reactivity and versatility of trifluoromethylimidazoles in synthesizing various chemical entities (Baldwin et al., 1975).

Applications De Recherche Scientifique

Synthesis and Derivatives Development

- Imidazole derivatives, including 2-methyl-4-(trifluoromethyl)-1H-imidazole, have been explored for the synthesis of room temperature ionic liquids (RTILs). The direct methylation and trifluoroethylation processes allow for high yields of corresponding salts, offering a pathway to a variety of RTILs (Zhang, Martin, & Desmarteau, 2003).

Applications in Medicine and Chemistry

- The 4-(3-Aryloxypropyl)-1H-imidazoles, including trifluoromethyl-substituted compounds, demonstrate activity in histamine H3 receptors. These compounds, showing a range of agonist and antagonist properties, highlight the potential for medicinal applications (Pelloux-Léon et al., 2004).

Corrosion Inhibition

- The bonding of imidazoles to copper surfaces has implications for their use as corrosion inhibitors. The strength of this bond, influenced by the nature of the substituents, impacts their efficiency in protecting against corrosion (Kovačević, Milošev, & Kokalj, 2017).

Organic Synthesis

- Imidazole compounds are utilized in the divergent and regioselective synthesis of trisubstituted imidazoles. This methodology enables the generation of 1,2,4- and 1,2,5-trisubstituted imidazoles, expanding the scope of organic synthesis (Delest et al., 2008).

Biological Evaluation

- Microwave-assisted synthesis of benzimidazole derivatives containing a 1,2,4-triazole ring, which includes trifluoromethylphenyl compounds, has shown potential in biological evaluations, such as lipase inhibition and antioxidant activities (Menteşe et al., 2013).

Non-Linear Optical Materials

- The synthesis and characterization of benzimidazole derivatives, including 1-(3-(trifluoromethyl)benzyl)2-(4-(trifluoromethyl)phenyl)-6-methyl-1H-benzo[d]imidazole, have been investigated for their potential as non-linear optical materials. Their significant molecular hyperpolarizabilities suggest potential applications in various optical devices (Manikandan, Perumal, & Jayamoorthy, 2019).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium complexes in these reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, organoboron reagents (which this compound could potentially be used as) are known to undergo transmetalation with palladium(ii) complexes . This process involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions, it may play a role in the formation of carbon-carbon bonds . This could have downstream effects on the synthesis of various organic compounds .

Result of Action

If it is indeed used in suzuki–miyaura coupling reactions, its action could result in the formation of new carbon-carbon bonds, facilitating the synthesis of various organic compounds .

Action Environment

In the context of suzuki–miyaura coupling reactions, the success of these reactions is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

2-methyl-5-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2/c1-3-9-2-4(10-3)5(6,7)8/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUSYSDVLOWRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343700 | |

| Record name | 2-Methyl-4-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33468-67-6 | |

| Record name | 2-Methyl-5-(trifluoromethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-(trifluoromethyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1269033.png)

![2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1269034.png)

![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1269044.png)